NIP 142

Descripción

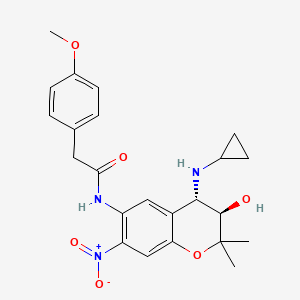

Chemical Classification as a Benzopyran Derivative

NIP-142 belongs to the benzopyran family, characterized by a fused benzene ring and a heterocyclic pyran oxygen-containing ring. Its molecular structure includes a 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran core with key substituents:

- A nitro group at position 7

- A 4-methoxyphenylacetamide group at position 6

- A cyclopropylamino group at position 4

The compound’s systematic name is rel-(3R,4S)-4-(cyclopropylamino)-3,4-dihydro-2,2-dimethyl-6-[(4-methoxyphenyl)acetylamino]-7-nitro-2H-1-benzopyran-3-ol, with a molecular formula of $$ \text{C}{23}\text{H}{27}\text{N}{3}\text{O}{6} $$ .

Structural Comparison with Related Benzopyrans

This structural complexity enables NIP-142 to interact with atrial-specific ion channels while avoiding off-target ventricular effects.

Historical Development in Ion Channel Modulator Research

NIP-142 emerged from efforts to develop atrial-selective antiarrhythmics. Key milestones include:

Table 2: Historical Timeline of NIP-142 Research

Early studies highlighted its ability to prolong atrial effective refractory periods (ERP) by 10–12% without affecting ventricular ERP . This contrasted with class III antiarrhythmics like dofetilide, which exhibit reverse frequency dependence and ventricular proarrhythmia risks.

Significance in Cardiac Electrophysiology Studies

NIP-142’s value lies in its dual inhibition of:

- Kv1.5 (Ultra-Rapid Delayed Rectifier K$$^+$$ Current) : Expressed predominantly in atrial tissue.

- Kir3.1/4 (Acetylcholine-Activated Inwardly Rectifying K$$^+$$ Current) : Activated during parasympathetic stimulation.

Table 3: Electrophysiological Effects in Preclinical Models

These actions suppress re-entrant and focal atrial arrhythmias. In canine models, NIP-142 terminated atrial fibrillation in 83% of cases and prevented reinduction in 100% . Its atrial specificity stems from the absence of Kv1.5 and Kir3.1 in ventricular myocardium, reducing torsades de pointes risk.

Comparative Analysis with Other Antiarrhythmics

| Agent | Target | Atrial Selectivity | Ventricular Effects |

|---|---|---|---|

| NIP-142 | Kv1.5, Kir3.1/4 | High | None |

| Dofetilide | hERG (IKr) | Low | Prolongs QT interval |

| Vernakalant | Kv1.5, Na$$^+$$ | Moderate | Transient hypotension |

NIP-142’s unique profile positions it as a template for designing atrial-specific therapies, addressing a critical gap in arrhythmia management.

Propiedades

IUPAC Name |

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADWMAQVCHLHJ-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

NIP-142 se sintetiza a través de un proceso de múltiples pasos que involucra la formación de una estructura central de benzopirano. La síntesis generalmente comienza con la preparación de un benzaldehído sustituido, que sufre una serie de reacciones que incluyen ciclación, nitración y aminación para formar el derivado de benzopirano final .

Métodos de producción industrial

La producción industrial de NIP-142 implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción durante cada paso de la síntesis. El uso de técnicas avanzadas de purificación como la recristalización y la cromatografía también es esencial para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

NIP-142 experimenta varias reacciones químicas, que incluyen:

Oxidación: NIP-142 se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir NIP-142 en sus derivados de hidroquinona correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se utilizan comúnmente en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de benzopirano sustituidos, quinonas e hidroquinonas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Efficacy in Atrial Fibrillation

NIP-142 has shown significant efficacy in various preclinical and clinical studies:

- Canine Models : In studies using canine models, NIP-142 successfully terminated microreentry-type AF induced by vagal nerve stimulation and macroreentry-type atrial flutter induced by intercaval crush. The drug prolonged the atrial ERP without affecting ventricular conduction .

- Isolated Myocardium Studies : Research on isolated guinea pig myocardium demonstrated that NIP-142 concentration-dependently prolonged the refractory period and action potential duration specifically in the atrium, confirming its atrial specificity .

Comparison with Other Antiarrhythmic Agents

The following table summarizes the comparative effects of NIP-142 with other antiarrhythmic agents:

| Agent | Mechanism | Atrial Specificity | Proarrhythmic Risk | Efficacy in AF |

|---|---|---|---|---|

| NIP-142 | Blocks I_Kur and I_KACh | High | Low | High |

| E-4031 | Blocks I_Kr (rapidly activating K+ current) | Moderate | Moderate | Moderate |

| Sotalol | Blocks I_Kr | Low | High | Moderate |

Case Study 1: Termination of Atrial Fibrillation

In a controlled study involving anesthetized dogs, administration of NIP-142 led to the termination of focal activity-type AF induced by aconitine. The compound not only reversed atrial ERP shortening but also restored rate adaptation during rapid atrial pacing .

Case Study 2: Electrophysiological Effects

A study examining the electrophysiological effects of NIP-142 on mouse atrial repolarization revealed that it effectively blocked currents through potassium channel alpha subunits Kv1.5, Kv4.2, and Kv4.3, contributing to its antiarrhythmic activity . The findings indicated that NIP-142 increased contractile force while prolonging action potential duration, suggesting potential benefits beyond mere arrhythmia management.

Mecanismo De Acción

NIP-142 ejerce sus efectos bloqueando canales iónicos específicos en el corazón. Bloquea preferentemente la corriente de potasio rectificadora retardada ultrarrápida y la corriente de potasio activada por acetilcolina. Este bloqueo prolonga la duración del potencial de acción y el período refractario efectivo en la aurícula, lo que ayuda a terminar las arritmias auriculares. Los objetivos moleculares de NIP-142 incluyen las subunidades alfa del canal de potasio como Kv1.5, Kv4.2 y Kv4.3 .

Comparación Con Compuestos Similares

Key Trial Design Features :

- Phase Ia (Dose Escalation) :

- Primary Objectives : Assess safety, tolerance, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD).

- Secondary Objectives : Characterize PK profiles and preliminarily evaluate efficacy metrics (ORR, DOR, DCR, PFS, OS) for EGFR ex20ins patients.

- Phase Ib (Dose Expansion) :

- Primary Objective : Determine the recommended phase II dose (RP2D) and confirm ORR in EGFR ex20ins patients.

Early data suggest NIP 142 has manageable toxicity, though specific DLTs and MTD remain under investigation.

Comparison with Similar Compounds

Comparison with EGFR-Targeted Therapies

EGFR ex20ins mutations are notoriously resistant to first- and second-generation TKIs (e.g., gefitinib, erlotinib). Third-generation TKIs (e.g., osimertinib) and bispecific antibodies (e.g., amivantamab) have shown moderate efficacy in this subgroup:

However, this compound’s oral formulation may offer convenience advantages .

Comparison with Chemotherapy Regimens

highlights NIP (chemotherapy: vinorelbine + ifosfamide + cisplatin) and EP (etoposide + cisplatin) regimens in small cell lung cancer (SCLC), which differ mechanistically from this compound’s targeted approach. However, cross-context toxicity and efficacy trends are informative:

This compound’s safety profile appears comparable to chemotherapy in terms of hematologic toxicity (e.g., neutropenia), but its targeted mechanism may reduce non-hematologic effects like alopecia .

Research Findings and Limitations

Key Findings

- Safety: this compound’s phase Ia data suggest tolerability, with neutropenia and alopecia as notable but manageable adverse events .

- Efficacy Potential: While ORR and PFS data remain preliminary, its focus on EGFR ex20ins addresses an unmet need in NSCLC.

Actividad Biológica

NIP-142 is a novel benzopyrane derivative recognized for its potential as an antiarrhythmic agent, particularly in the treatment of atrial fibrillation (AF). This compound acts primarily as a multiple ion channel blocker, influencing potassium, calcium, and sodium channels. Its selective action on atrial tissue makes it a promising candidate for addressing various cardiac arrhythmias while minimizing the risk of proarrhythmic effects associated with traditional antiarrhythmic medications.

NIP-142 exhibits its biological activity through the following mechanisms:

- Ion Channel Blockade : NIP-142 preferentially inhibits the ultrarapid delayed rectifier potassium current () and the acetylcholine-activated potassium current (), which are more prevalent in atrial myocardium than in ventricular tissue. This selective blockade leads to prolonged action potential duration specifically in the atria, thereby extending the effective refractory period (ERP) without significantly affecting conduction times within the atria or between atrial and ventricular tissues .

- Termination of Atrial Fibrillation : In canine models, NIP-142 has demonstrated efficacy in terminating different types of AF, including microreentry induced by vagal nerve stimulation and macroreentry induced by intercaval crush. The compound has also shown effectiveness against focal activity-induced AF triggered by aconitine .

Electrophysiological Studies

A series of studies have been conducted to elucidate the effects of NIP-142 on cardiac electrophysiology:

- Canine Model Studies : NIP-142 was administered to anesthetized dogs to assess its impact on atrial ERP under rapid pacing conditions. Results indicated a significant prolongation of ERP without altering conduction times, thus confirming its atrial selectivity .

- KCNQ1/KCNE1 Channel Interaction : NIP-142 has been shown to block KCNQ1/KCNE1 channel currents in a concentration-dependent manner, with an effective concentration () of approximately 13.2 µM. This interaction is crucial for understanding its role in modulating cardiac action potentials .

- Kir3 Channel Inhibition : As a moderately selective inhibitor of , NIP-142 effectively blocks Kir3.1/Kir3.4 and KV1.5 currents at low micromolar concentrations, further substantiating its role in atrial repolarization processes .

Case Studies

Several case studies have highlighted the clinical relevance of NIP-142:

- Study on Atrial Fibrillation Termination : In a controlled study involving canine models, administration of NIP-142 resulted in successful termination of AF episodes induced by vagal stimulation, showcasing its potential utility in clinical settings .

- Comparative Efficacy : When compared with other antiarrhythmic agents like disopyramide and d-sotalol, NIP-142 exhibited superior efficacy in restoring normal sinus rhythm with fewer side effects related to ventricular repolarization delays .

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Ion Channel Blockade | Blocks and selectively in atrial tissue |

| Atrial Fibrillation Termination | Effective against microreentry and focal activity-induced AF |

| ERP Prolongation | Significantly prolongs atrial ERP without affecting conduction times |

| KCNQ1/KCNE1 Interaction | Concentration-dependent blockade with |

| Kir3 Channel Inhibition | Moderately selective small-molecule blocker with low micromolar inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.